molecular formula C15H20O3 B2394144 Tert-butyl 4-oxo-5-phenylpentanoate CAS No. 1820648-93-8

Tert-butyl 4-oxo-5-phenylpentanoate

Cat. No.: B2394144
CAS No.: 1820648-93-8
M. Wt: 248.322
InChI Key: GSNPCIQEMIVIJG-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-5-phenylpentanoate is a chemical compound that belongs to the class of esters. It is commonly used in medical, environmental, and industrial research due to its unique properties. The compound has the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-5-phenylpentanoate typically involves the esterification of 4-oxo-5-phenylpentanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture at elevated temperatures to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxo-5-phenylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various esters and amides.

Scientific Research Applications

Tert-butyl 4-oxo-5-phenylpentanoate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 4-oxo-5-phenylpentanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active intermediates that participate in various biochemical reactions. These intermediates can interact with enzymes, receptors, and other cellular components, modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-oxo-5-phenylpentanoate
  • Ethyl 4-oxo-5-phenylpentanoate
  • Propyl 4-oxo-5-phenylpentanoate

Uniqueness

Tert-butyl 4-oxo-5-phenylpentanoate is unique due to its tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Properties

IUPAC Name

tert-butyl 4-oxo-5-phenylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-15(2,3)18-14(17)10-9-13(16)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNPCIQEMIVIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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